N-(3-(Piperidin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Piperidin-3-yl)phenyl)acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Piperidin-3-yl)phenyl)acetamide typically involves the reaction of 3-(piperidin-3-yl)aniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acetylation process . The general reaction scheme is as follows:
[ \text{3-(Piperidin-3-yl)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Piperidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of piperidinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-(Piperidin-3-yl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(Piperidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to therapeutic effects, such as inhibition of enzyme activity or receptor antagonism .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Piperidin-4-yl)phenyl)acetamide
- N-(3-(Piperidin-2-yl)phenyl)acetamide
- N-(3-(Piperidin-3-yl)phenyl)propionamide
Uniqueness
N-(3-(Piperidin-3-yl)phenyl)acetamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound in drug design and development .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(3-piperidin-3-ylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14-9-12/h2,4,6,8,12,14H,3,5,7,9H2,1H3,(H,15,16) |
InChI Key |
KQUGDJVAYUVALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.